2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene
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Overview
Description
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its multiple naphthalene units, which are fused together in a unique arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene typically involves multi-step organic reactions. The process begins with the preparation of individual naphthalene units, which are then subjected to coupling reactions to form the final compound. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the coupling of naphthalene units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
Scientific Research Applications
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene exerts its effects is complex and depends on its specific application. In biological systems, it may interact with cellular receptors and enzymes, modulating signaling pathways and gene expression. In materials science, its unique electronic properties are harnessed for the development of advanced electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yl)acetaldehyde: A simpler naphthalene derivative with distinct chemical properties.
2-Naphthylacetic acid: Another naphthalene derivative used in various chemical applications.
Uniqueness
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene stands out due to its highly fused naphthalene structure, which imparts unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring complex organic systems.
Properties
CAS No. |
828269-30-3 |
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Molecular Formula |
C60H38 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
2-naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene |
InChI |
InChI=1S/C60H38/c1-3-7-41-29-43(11-9-39(41)5-1)45-13-15-49-33-51(19-17-47(49)31-45)53-21-23-57-37-59(27-25-55(57)35-53)60-28-26-56-36-54(22-24-58(56)38-60)52-20-18-48-32-46(14-16-50(48)34-52)44-12-10-40-6-2-4-8-42(40)30-44/h1-38H |
InChI Key |
VTGYPFRNMXOTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C=C(C=C8)C9=CC1=C(C=C9)C=C(C=C1)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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